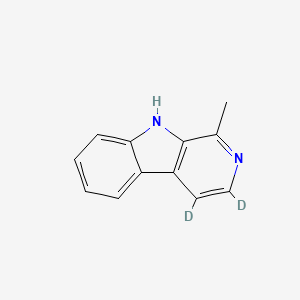
Harmane-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Harmane-d2 is a deuterium-labeled derivative of harmane, a β-carboline alkaloid. Harmane is a naturally occurring compound found in various plants, foods, and tobacco smoke. It is known for its neurotoxic properties and its ability to interact with several biological targets, making it a compound of interest in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Harmane-d2 can be synthesized through the deuteration of harmane. The process involves the incorporation of deuterium atoms into the harmane molecule. One common method for synthesizing harmane and its derivatives is the thermolysis of substituted 4-aryl-3-azidopyridines . Another method involves the Pictet-Spengler reaction using tryptophan derivatives and oxidation with potassium dichromate in a sequential one-pot synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterium-labeled compound. The specific conditions and reagents used in industrial settings may vary, but they generally follow the principles of deuterium exchange reactions.
Analyse Chemischer Reaktionen
Types of Reactions: Harmane-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form harmine and other derivatives.
Reduction: Reduction reactions can convert this compound to tetrahydrothis compound.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom in the β-carboline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Harmine-d2 and other oxidized derivatives.
Reduction: Tetrahydrothis compound.
Substitution: Halogenated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Harmane-d2 is used in various scientific research applications, including:
Wirkmechanismus
Harmane-d2 exerts its effects primarily through the inhibition of monoamine oxidase A (MAO-A). This inhibition leads to increased levels of monoamines, such as dopamine and serotonin, in the brain. This compound also interacts with imidazoline receptors, contributing to its neurotoxic and psychotropic effects . The compound’s ability to intercalate with DNA and inhibit tyrosine kinase DYRK1A further highlights its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Harmane: The parent compound of harmane-d2, known for its neurotoxic and psychotropic properties.
Harmaline: Another β-carboline alkaloid with hallucinogenic properties and MAO-A inhibitory effects.
Uniqueness of this compound: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying the behavior of harmane and its derivatives in biological systems .
Eigenschaften
Molekularformel |
C12H10N2 |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
3,4-dideuterio-1-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i6D,7D |
InChI-Schlüssel |
PSFDQSOCUJVVGF-QFIQSOQBSA-N |
Isomerische SMILES |
[2H]C1=C(N=C(C2=C1C3=CC=CC=C3N2)C)[2H] |
Kanonische SMILES |
CC1=NC=CC2=C1NC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


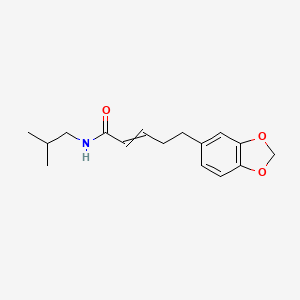
![3-(3,4-Dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B12426491.png)
![(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione](/img/structure/B12426495.png)
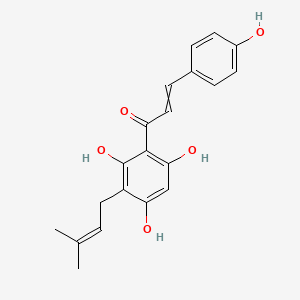
![(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4-ethoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B12426506.png)

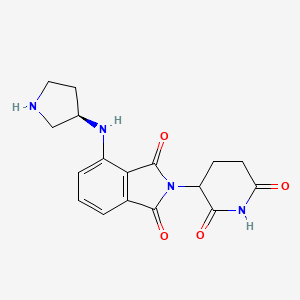
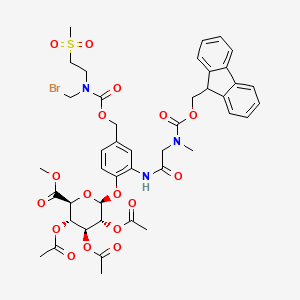

![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12426555.png)
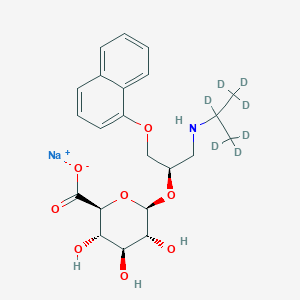

![disodium;2,3,4-trihydroxy-5-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]cyclohexane-1-carboxylate](/img/structure/B12426566.png)

